molecular formula C9H15NO3 B3039152 N-Pentanoyl-L-homoserine lactone CAS No. 148497-11-4

N-Pentanoyl-L-homoserine lactone

Cat. No. B3039152
CAS RN: 148497-11-4
M. Wt: 185.22 g/mol
InChI Key: BFIMURGDHGARTN-ZETCQYMHSA-N
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Description

N-Pentanoyl-L-homoserine lactone is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . N-acylhomoserine lactones (AHL) are involved in quorum sensing, controlling gene expression, and cellular metabolism .


Molecular Structure Analysis

The molecular formula of this compound is C9H15NO3 . It has a molecular weight of 185.22 g/mol . The structure includes a homoserine lactone ring linked by an amide bond to a fatty acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.22 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 and a complexity of 203 .

Scientific Research Applications

1. Quorum Sensing and Bacterial Communication

N-Pentanoyl-L-homoserine lactone (C5HSL) plays a significant role in quorum sensing, a mechanism for bacterial communication. Variants of LuxR, a transcriptional activator in Vibrio fischeri, have been developed to respond to different acyl-homoserine lactones, including pentanoyl-HSL, showcasing the flexibility and adaptability of quorum-sensing systems (Hawkins et al., 2007).

2. Biosynthesis Studies

Research on Pseudomonas aeruginosa has shown the importance of specific enzymes, like RhlI, in the biosynthesis of acyl-homoserine lactones (AHLs), including pentanoyl-HSL. These findings are crucial for understanding the molecular pathways of AHL production (Jiang et al., 1998).

3. Synthetic Quorum Sensing Modulators

Synthetic analogs of homoserine lactones, such as N-phenylacetanoyl-L-homoserine lactones, can act as quorum sensing antagonists or agonists. This demonstrates the potential of these compounds to modulate bacterial behavior and quorum sensing in various bacteria, including Vibrio fischeri (Geske et al., 2007).

4. Detection and Characterization Techniques

Thin-layer chromatography has been developed to detect and characterize AHLs, including pentanoyl-HSL. This technique aids in identifying the presence of these molecules in bacterial cultures, contributing to the understanding of quorum sensing mechanisms (Shaw et al., 1997).

5. Structural Variants and Diversity

Studies have revealed the existence of various structural variants of homoserine lactones in bacteria, emphasizing the diversity and complexity of AHLs used in quorum sensing. This includes the discovery of AHLs with methyl branches and unique configurations (Thiel et al., 2009).

6. Quantification Methods

A novel method using gas chromatography-mass spectrometry has been developed for quantifying AHLs, including pentanoyl-HSL. This technique offers enhanced sensitivity and accuracy, crucial for studying bacterial communication and behavior (Charlton et al., 2000).

Mechanism of Action

Target of Action

N-Pentanoyl-L-homoserine lactone (C5-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They play a crucial role in quorum sensing, a process that allows bacteria to sense population density and coordinate collective behaviors .

Mode of Action

This compound, as a small diffusible signaling molecule, passively diffuses across the bacterial envelope and accumulates intracellularly at high bacterial densities . It may bind to a protein related to the LuxR protein of V. fischeri and causes cell density-dependent gene expression .

Biochemical Pathways

The AHLs, including this compound, are involved in controlling gene expression and cellular metabolism . This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production .

Pharmacokinetics

It is known to be a small, diffusible molecule , suggesting that it may have good bioavailability

Result of Action

The action of this compound results in a variety of phenotypes including biofilm formation and virulence factor production . By controlling gene expression and cellular metabolism, it can significantly influence the behavior and characteristics of bacterial populations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the effects of different AHLs, including this compound, were found to be significantly different at room temperature and low temperature . The residual amount of exogenous AHLs at room temperature was lower than that at low temperature . This suggests that temperature and other environmental factors can influence the action, efficacy, and stability of this compound.

Future Directions

Research is ongoing to understand the role of AHLs like N-Pentanoyl-L-homoserine lactone in bacterial communication and disease processes . There is potential for the development of new anti-virulence drugs targeting quorum sensing .

properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-7-5-6-13-9(7)12/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIMURGDHGARTN-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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